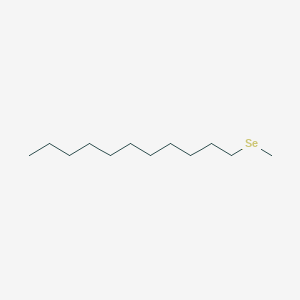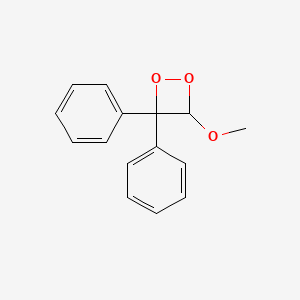
4-Methoxy-3,3-diphenyl-1,2-dioxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-3,3-diphenyl-1,2-dioxetane is a compound known for its chemiluminescent properties. It belongs to the class of dioxetanes, which are four-membered cyclic peroxides. These compounds are of significant interest due to their ability to emit light upon decomposition, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3,3-diphenyl-1,2-dioxetane typically involves the reaction of a suitable precursor with singlet oxygen. One common method is the photooxygenation of 4-methoxy-3,3-diphenylbutadiene. This reaction is carried out under controlled conditions, often in the presence of a photosensitizer such as methylene blue, which facilitates the generation of singlet oxygen .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive oxygen species involved in the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-3,3-diphenyl-1,2-dioxetane primarily undergoes decomposition reactions, which are often triggered by thermal or chemical means.
Common Reagents and Conditions
The decomposition of this compound can be induced by various reagents, including alkaline phosphatase and other enzymes that facilitate the breakdown of the dioxetane ring. The reaction conditions typically involve maintaining a specific pH and temperature to optimize the chemiluminescent response .
Major Products Formed
The major products formed from the decomposition of this compound include carbonyl compounds and methanol. The light emission observed during this process is due to the formation of excited-state intermediates that release energy in the form of photons .
Applications De Recherche Scientifique
4-Methoxy-3,3-diphenyl-1,2-dioxetane has a wide range of applications in scientific research:
Mécanisme D'action
The chemiluminescent properties of 4-Methoxy-3,3-diphenyl-1,2-dioxetane are attributed to its ability to undergo a decomposition reaction that generates excited-state intermediates. These intermediates release energy in the form of light as they return to their ground state. The molecular targets involved in this process include the dioxetane ring, which is cleaved to form carbonyl compounds and emit photons .
Comparaison Avec Des Composés Similaires
4-Methoxy-3,3-diphenyl-1,2-dioxetane is unique among dioxetanes due to its specific structural features and chemiluminescent properties. Similar compounds include:
3-(2’-Spiroadamantane)-4-methoxy-4-(3’'-phosphoryloxy)phenyl-1,2-dioxetane: Known for its use in ultrasensitive enzyme-linked immunoassays.
3-(2’-Spiroadamantane)-4-methoxy-4-(3’‘-beta-D’-galactopyranosyloxy)phenyl-1,2-dioxetane: Used in chemiluminescent assays for detecting beta-D-galactosidase.
These compounds share similar chemiluminescent properties but differ in their specific applications and structural modifications that enhance their stability and sensitivity .
Propriétés
Numéro CAS |
61039-99-4 |
|---|---|
Formule moléculaire |
C15H14O3 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
4-methoxy-3,3-diphenyldioxetane |
InChI |
InChI=1S/C15H14O3/c1-16-14-15(18-17-14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3 |
Clé InChI |
AKXDUBPIPJUWID-UHFFFAOYSA-N |
SMILES canonique |
COC1C(OO1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Benzyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14591917.png)
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,6-dimethyl-3-phenyl-](/img/structure/B14591921.png)
![1-[(2-Phenyl-1,3-dioxaspiro[5.5]undecan-4-yl)methyl]piperidine](/img/structure/B14591925.png)
![4-[4-Methyl-3-(propane-1-sulfinyl)phenoxy]aniline](/img/structure/B14591930.png)
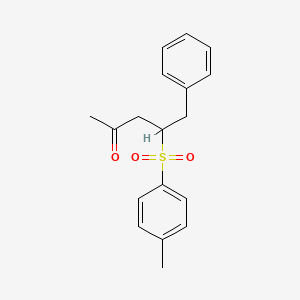
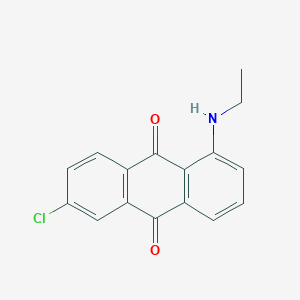
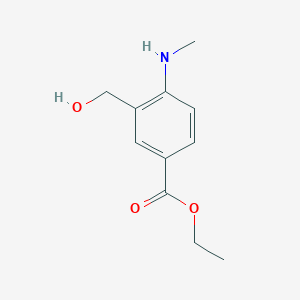

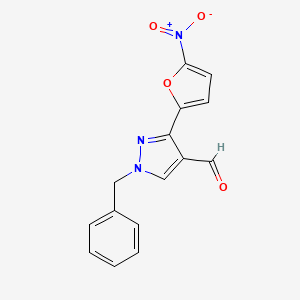

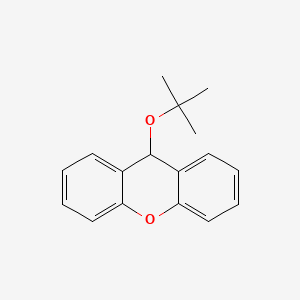
![Benzo[f]quinoline, 1-ethyl-3-(4-methoxyphenyl)-, perchlorate](/img/structure/B14591994.png)
